molecular formula C23H18BrN5OS B5516066 N'-[(E)-(4-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B5516066
M. Wt: 492.4 g/mol
InChI Key: DYSATZMXVJCICY-MFKUBSTISA-N
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Description

N'-[(E)-(4-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a useful research compound. Its molecular formula is C23H18BrN5OS and its molecular weight is 492.4 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is 491.04154 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The synthesis of benzothiazole acylhydrazones, structurally related to N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, has shown promising anticancer properties. Osmaniye et al. (2018) demonstrated that these derivatives exhibit significant cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, indicating potential applications in cancer therapy Osmaniye et al., 2018.

Enzyme Inhibition

Another study focused on the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which is structurally similar to the target compound. Bekircan et al. (2015) found these derivatives to exhibit potent lipase and α-glucosidase inhibitory activities, suggesting their potential in managing obesity and diabetes Bekircan et al., 2015.

Antimicrobial Activity

Further research by Bekircan et al. (2014) on some new 1,2,4‐Triazole derivatives starting from 3‐(4‐Chlorophenyl)‐5‐(4‐methoxybenzyl)‐4H‐1,2,4‐triazol showed notable anti-lipase and anti-urease activities. This suggests applications in the development of antimicrobial agents, potentially targeting resistant microbial strains Bekircan et al., 2014.

Radical-Scavenging Activity

The research on highly brominated mono- and bis-phenols from marine red algae indicated potent radical-scavenging activities. Such compounds, including the targeted triazole derivatives, could be explored for their antioxidant properties, contributing to the development of natural antioxidant agents for food preservation or pharmaceutical applications Duan et al., 2007.

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5OS/c24-19-13-11-17(12-14-19)15-25-26-21(30)16-31-23-28-27-22(18-7-3-1-4-8-18)29(23)20-9-5-2-6-10-20/h1-15H,16H2,(H,26,30)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSATZMXVJCICY-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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